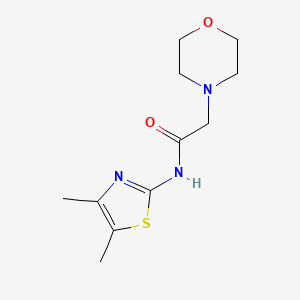
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBOB and is known for its ability to modulate the activity of certain proteins in the body. In Additionally, we will list future directions for the study and application of MBOB.
作用机制
The mechanism of action of MBOB involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This, in turn, leads to a decrease in the activity of PKC and the downstream signaling pathways that it regulates. The inhibition of PKC activity by MBOB has been shown to have a wide range of effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOB has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit PKC activity, MBOB has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and modulate the immune response. Additionally, MBOB has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using MBOB in lab experiments is its specificity for PKC. Unlike other compounds that inhibit multiple protein kinases, MBOB specifically targets PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, MBOB is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using MBOB in lab experiments is its potential toxicity. MBOB has been shown to have cytotoxic effects on certain cell types, and care should be taken when handling and using the compound. Additionally, the specificity of MBOB for PKC may limit its usefulness in studying other protein kinases that play a role in cellular processes.
未来方向
There are several future directions for the study and application of MBOB. One area of interest is its potential use in cancer therapy. MBOB has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its effectiveness as a cancer treatment. Additionally, MBOB may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the efficacy of MBOB in these conditions.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of PKC has led to its use as a valuable tool for studying various cellular processes. While MBOB has several advantages for use in lab experiments, its potential toxicity and specificity for PKC may limit its usefulness in certain applications. Nevertheless, further studies are needed to determine the full potential of MBOB in scientific research and its potential applications in medicine.
合成方法
The synthesis of MBOB involves the reaction between 4-bromobenzoic acid and 4-methylphenacyl bromide in the presence of a base. The reaction yields MBOB as a white crystalline powder with a melting point of 134-136°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
MBOB has been widely studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain proteins in the body. Specifically, MBOB has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTBIAKLZYUXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)



![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)